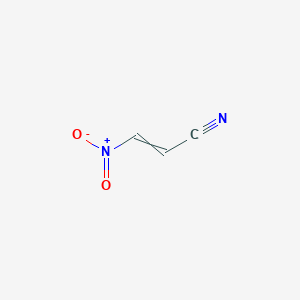

3-Nitroprop-2-enenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76954-16-0 |

|---|---|

Molecular Formula |

C3H2N2O2 |

Molecular Weight |

98.06 g/mol |

IUPAC Name |

3-nitroprop-2-enenitrile |

InChI |

InChI=1S/C3H2N2O2/c4-2-1-3-5(6)7/h1,3H |

InChI Key |

ZOUMVPUOPZHYPQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitroprop 2 Enenitrile

Direct Synthetic Routes

Direct synthetic routes to 3-nitroprop-2-enenitrile involve the formation of the core carbon-carbon double bond and the introduction of the nitro and cyano functionalities in a concerted or sequential manner. These methods are often favored for their efficiency and atom economy.

Condensation Reactions in this compound Synthesis

Condensation reactions, particularly the Knoevenagel condensation, represent a primary and versatile approach for the synthesis of this compound. wikipedia.orgorganicreactions.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the condensation of a compound containing an active methylene (B1212753) group with a carbonyl compound, typically an aldehyde or a ketone, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com

In the context of this compound synthesis, the most logical precursors for a Knoevenagel condensation would be nitroacetonitrile (B168470) as the active methylene component and formaldehyde (B43269) as the carbonyl component. Nitroacetonitrile is a particularly reactive C-H acid due to the presence of both a nitro and a cyano group, which effectively stabilize the resulting carbanion.

The general mechanism for this proposed synthesis is initiated by the deprotonation of nitroacetonitrile by a weak base, such as an amine (e.g., piperidine (B6355638), triethylamine) or an alkali metal hydroxide (B78521), to form a resonance-stabilized nitronate ion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting β-hydroxy nitroalkane intermediate, 3-hydroxy-2-nitropropanenitrile, is often unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the α,β-unsaturated product, this compound.

While specific literature detailing this exact transformation is not abundant, the principles of the Knoevenagel condensation are well-established for a wide range of substrates. The reaction conditions can be tailored to optimize the yield of the desired product. Key parameters include the choice of catalyst, solvent, and reaction temperature. The use of a mild base is crucial to prevent self-condensation of the aldehyde or other side reactions.

Table 1: Representative Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Piperidine | Ethanol | Room Temperature - Reflux | Moderate to High |

| Triethylamine | Dichloromethane | Room Temperature | Moderate to High |

| Basic Alumina | Toluene | Reflux | Good |

| Ammonium (B1175870) Acetate | Acetic Acid | Reflux | Variable |

Note: The data in this table is representative of general Knoevenagel condensations and may not reflect the exact outcomes for the synthesis of this compound.

Dehydrohalogenation Approaches to this compound

Dehydrohalogenation, the elimination of a hydrogen halide from a molecule, is a fundamental method for the formation of alkenes. libretexts.orgyoutube.com In principle, this compound could be synthesized via the dehydrohalogenation of a suitable 3-halo-3-nitropropanenitrile precursor. This approach involves the removal of a hydrogen atom from the α-carbon and a halogen atom from the β-carbon, facilitated by a base.

A plausible synthetic sequence would begin with the synthesis of a 3-halo-3-nitropropanenitrile. This could potentially be achieved through the halogenation of 3-nitropropanenitrile (B14686739) or the addition of a hydrogen halide to this compound (though the latter would be counterproductive if the goal is synthesis). A more direct route to the precursor might involve the reaction of a 1-halo-1-nitroethane with a cyanide source, although this is speculative.

Once the 3-halo-3-nitropropanenitrile is obtained, treatment with a base would induce the elimination reaction. The choice of base is critical and can influence the regioselectivity and stereoselectivity of the reaction. Common bases used for dehydrohalogenation include alkali metal hydroxides (e.g., KOH), alkoxides (e.g., sodium ethoxide), and non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in a suitable solvent, and the temperature can be adjusted to control the reaction rate.

Despite the theoretical feasibility of this route, specific examples of the synthesis of this compound via dehydrohalogenation are not well-documented in the scientific literature. However, the dehydrohalogenation of related nitroalkanes to form nitroalkenes is a known transformation. researchgate.net

Oxidative Transformations in the Generation of this compound

The synthesis of this compound through an oxidative transformation would likely involve the oxidation of a precursor molecule containing a functional group that can be converted into a nitro group. A potential, though challenging, approach would be the oxidation of 3-aminoprop-2-enenitrile.

The oxidation of a primary amine to a nitro group is a known transformation in organic chemistry, although it can be difficult to achieve high yields and selectivity due to the potential for over-oxidation and the formation of byproducts such as nitroso compounds, azoxybenzenes, and polymerization products. mdpi.comresearchgate.netsciencemadness.orgorganic-chemistry.org A variety of oxidizing agents have been employed for this purpose, including peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), hydrogen peroxide in the presence of a catalyst, and potassium permanganate. mdpi.comresearchgate.netsciencemadness.orgorganic-chemistry.org

Multi-Component Reactions Leading to this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgnih.gov These reactions are highly convergent and atom-economical. In principle, a multi-component reaction could be designed to assemble this compound.

A hypothetical MCR for this purpose could involve the reaction of formaldehyde, a cyanide source (e.g., trimethylsilyl (B98337) cyanide), and a nitro-containing component in the presence of a suitable catalyst. The reaction would need to be orchestrated in a way that the C-C bond formation, cyanation, and introduction of the nitro group occur in a controlled manner to yield the desired product.

However, the development of a novel MCR is a complex undertaking, and there are currently no reported multi-component reactions that specifically yield this compound. The design of such a reaction would require careful consideration of the reactivity of the starting materials and the selection of a catalyst that can mediate the desired transformations.

Precursor-Based and Indirect Syntheses of this compound

Indirect synthetic methods involve the modification of a pre-existing molecule that already contains a significant portion of the target structure. This can be an effective strategy when direct routes are challenging.

Cyanation of Nitroalkenes for this compound

The cyanation of a suitable nitroalkene precursor presents a plausible indirect route to this compound. This approach would involve the introduction of a cyano group onto a pre-formed nitroalkene skeleton.

A potential starting material for this transformation could be nitroethene. The reaction would involve the addition of a cyanide nucleophile to the nitroalkene. However, the simple Michael addition of cyanide to nitroethene would result in 3-nitropropanenitrile after workup, not the desired unsaturated product.

A more viable strategy would be a vinyl substitution reaction on a nitroalkene bearing a suitable leaving group at the β-position. For example, a β-halo-nitroalkene could potentially undergo nucleophilic substitution with a cyanide salt to afford this compound. The success of this approach would depend on the relative rates of substitution versus other possible reactions, such as elimination.

While the cyanation of various organic substrates is a well-established field, the specific application to the synthesis of β-nitroacrylonitriles from nitroalkenes is not extensively documented. wikipedia.orgorganic-chemistry.orgrsc.org

Nitration of Acrylonitrile (B1666552) Derivatives Towards this compound

The direct nitration of acrylonitrile or related simple derivatives is not a commonly documented primary route for the synthesis of this compound. Synthetic strategies in the broader class of nitroalkenes often favor building the molecule from precursors that already contain the necessary nitro and cyano functionalities. The most analogous and widely applicable method for forming the core structure of this compound is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a carbonyl compound with a molecule containing an active methylene group.

For this compound, a plausible Knoevenagel pathway would involve the reaction of a formaldehyde source with nitroacetonitrile. This approach constructs the carbon-carbon double bond while bringing the pre-existing nitro and nitrile groups into conjugation, and it serves as the foundational reaction for discussing the catalytic and green chemistry strategies that follow.

Catalytic Strategies in this compound Synthesis

Catalysis is central to the efficient synthesis of nitroalkenes. Both organocatalytic and transition-metal-based systems offer distinct advantages in terms of reactivity, selectivity, and operational simplicity for reactions like the Knoevenagel condensation.

Organocatalytic Methods for this compound Formation

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of synthesizing nitroalkenes via Knoevenagel condensation, basic organocatalysts are particularly effective. The mechanism involves the deprotonation of the active methylene compound (e.g., nitroacetonitrile) by the catalyst to form a nucleophilic carbanion, which then attacks the carbonyl compound.

Classic amine catalysts like piperidine have been shown to be effective in the condensation of aldehydes with nitroalkanes. organic-chemistry.org More advanced organocatalytic systems, often employed in related Michael additions of aldehydes to nitroalkenes, demonstrate the principle of activating reactants through different modes. For instance, chiral primary or secondary amines can react with aldehydes to form enamine intermediates, while catalysts bearing thiourea (B124793) motifs can activate nitroalkenes through hydrogen bonding. mdpi.comresearchgate.netnih.gov These principles are directly applicable to the Knoevenagel condensation, where the organocatalyst facilitates the key bond-forming step.

| Catalyst Type | Example Reactants | Conditions | Key Features |

| Basic Amines | Aliphatic Aldehydes + Nitroalkanes | Piperidine, controlled temperature | Classic method, can control E/Z selectivity. organic-chemistry.org |

| Chiral Diamines | Aldehydes + Nitroalkenes | (R,R)-1,2-diphenylethylenediamine (DPEN) | Used in Michael additions; activates aldehyde via enamine formation. mdpi.com |

| Thiourea Derivatives | Aldehydes + Nitroalkenes | Thiourea-based catalysts | Activates the nitro group via dual hydrogen bonding. mdpi.com |

| Prolinol Ethers | Aldehydes + Nitroalkenes | Ionically-tagged diphenylprolinol silyl (B83357) ether | Effective in ionic liquids, allowing for catalyst recycling. researchgate.net |

Transition Metal Catalysis in this compound Synthesis

Transition metal catalysts provide powerful alternatives for constructing the this compound framework. These can function as Lewis acids to activate reactants or as heterogeneous catalysts that are easily separated and recycled.

Lewis acidic metal complexes, such as titanium tetrachloride (TiCl₄), can promote Knoevenagel-type reactions by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. nih.gov

Heterogeneous catalysis offers significant advantages in line with green chemistry principles. Mixed metal oxides, for example, have been developed as robust and recyclable catalysts. A nickel-chromium oxide (NiCr₂O₄) spinel catalyst, prepared via coprecipitation, has been successfully employed for the Knoevenagel condensation of various aldehydes and malononitrile (B47326) under solvent-free conditions at room temperature. ias.ac.in Biologically synthesized carbonates containing calcium and barium have also been used as effective heterogeneous catalysts for solvent-free Knoevenagel condensations. mdpi.com These systems combine Lewis acidic sites (metal ions) and Brønsted basic sites (carbonate) to activate both reaction partners simultaneously. mdpi.com

| Catalyst System | Catalyst Type | Example Reaction | Conditions | Key Features |

| Titanium(IV) Chloride | Lewis Acid | 2-(1-phenylvinyl)benzaldehyde + Malonates | TiCl₄ with an amine base (e.g., Et₃N) | Promotes condensation and subsequent cyclization. nih.gov |

| Nickel-Chromium Oxide | Heterogeneous | 4-Chlorobenzaldehyde + Malononitrile | NiCr₂O₄, solvent-free grinding, room temp. | Recyclable, efficient under mild conditions. ias.ac.in |

| Biogenic Carbonates | Heterogeneous | 5-HMF derivatives + Active Methylene Compounds | Ca:Ba Carbonates, solvent-free, 100 °C | Sustainable catalyst, operates via synergistic acid-base sites. mdpi.com |

| Grubbs' Catalyst | Homogeneous | Nitroalkenes + Alkenes | Ruthenium-based catalyst | Forms nitroalkenes via cross-metathesis, a different but powerful C=C bond-forming strategy. organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound can be made more sustainable by adopting solvent-free conditions and designing reactions with high atom economy.

Solvent-Free Syntheses of this compound

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental impact and simplifies product purification. Solvent-free Knoevenagel condensations have been achieved through various techniques.

Mechanochemistry, which uses mechanical force (e.g., grinding) to induce reactions, is a prominent solvent-free method. The use of a heterogeneous nickel-chromium oxide catalyst in a mortar and pestle for the Knoevenagel condensation exemplifies this approach, yielding excellent results at room temperature without any solvent. ias.ac.in Similarly, biogenic carbonate catalysts have been effectively used under solvent-free thermal conditions. mdpi.com Microwave irradiation is another energy-efficient technique that can accelerate reactions under solvent-free conditions, often leading to higher yields in shorter reaction times. researchgate.net

| Technique | Catalyst | Temperature | Advantages |

| Mechanochemical Grinding | Nickel-Chromium Oxide (NiCr₂O₄) | Room Temperature | Avoids solvents, energy-efficient, simple workup. ias.ac.in |

| Thermal (Solvent-Free) | Biogenic Ca:Ba Carbonates | 100 °C | Utilizes a sustainable, biologically-derived catalyst. mdpi.com |

| Microwave Irradiation | Hydroxyapatite or MgC₂O₄/SiO₂ | Varies | Rapid reaction times, high yields. researchgate.net |

Atom-Economy Considerations in this compound Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy generate minimal waste.

The Knoevenagel condensation, as a proposed route to this compound, is inherently atom-economical. The reaction between formaldehyde (CH₂O) and nitroacetonitrile (CH₂(NO₂)CN) produces this compound (C₃H₂N₂O₂) and a single molecule of water (H₂O) as the only byproduct.

The theoretical atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of C₃H₂N₂O₂ ≈ 98.05 g/mol

Molecular Weight of CH₂O ≈ 30.03 g/mol

Molecular Weight of CH₂(NO₂)CN ≈ 86.05 g/mol

Atom Economy (%) = [98.05 / (30.03 + 86.05)] x 100 = (98.05 / 116.08) x 100 ≈ 84.5%

An atom economy of 84.5% is considered very good for a condensation reaction. The only atoms not incorporated into the final product form water, which is an environmentally benign byproduct. This high level of efficiency makes the condensation pathway a sustainable and attractive method for the production of this compound.

Reaction Mechanisms and Reactivity Patterns of 3 Nitroprop 2 Enenitrile

Nucleophilic Addition Reactions to the Carbon-Carbon Double Bond

The strong electron-withdrawing nature of the nitro and nitrile groups polarizes the carbon-carbon double bond, creating a significant partial positive charge (δ+) on the β-carbon (the carbon atom bonded to the nitro group). This pronounced electrophilicity makes 3-nitroprop-2-enenitrile an exceptional substrate for nucleophilic attack, particularly in conjugate addition reactions.

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or its analogue (Michael acceptor). wikipedia.org Due to its electronic structure, this compound is a highly effective Michael acceptor. It readily reacts with a wide range of stabilized carbanions, such as those derived from malonic esters, β-keto esters, and nitroalkanes. libretexts.orglibretexts.org

The general mechanism involves the attack of the nucleophilic carbon of the Michael donor on the electrophilic β-carbon of this compound. This step forms a new carbon-carbon bond and generates a resonance-stabilized nitronate anion intermediate, which is subsequently protonated to yield the final adduct. The reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating the requisite nucleophile.

While specific data for this compound is not extensively documented, the reactivity can be inferred from analogous reactions with other activated nitroalkenes. For instance, the Michael addition of various carbon nucleophiles to β-nitrostyrene and other nitroolefins proceeds with high efficiency. rsc.org

Table 1: Illustrative Examples of Michael Addition Reactions with Activated Nitroalkenes

| Michael Donor | Michael Acceptor | Catalyst | Product | Reference |

| Diethyl Malonate | β-Nitrostyrene | Sodium Ethoxide | Diethyl 2-(2-nitro-1-phenylethyl)malonate | libretexts.org |

| 2-Nitropropane | Methyl Acrylate | Base | Methyl 4-methyl-4-nitropentanoate | wikipedia.org |

| Ethyl Acetoacetate | 3-Buten-2-one | Sodium Ethoxide | Ethyl 2-acetyl-5-oxohexanoate | libretexts.org |

Beyond carbon nucleophiles, this compound is expected to react readily with various heteronucleophiles, including amines, thiols, and alcohols, in what is often termed an aza-Michael or thia-Michael reaction. researchgate.net The high electrophilicity of the β-carbon facilitates the addition of these nucleophiles under mild conditions.

The addition of primary and secondary amines to activated nitroalkenes is a well-established transformation. rsc.org The reaction proceeds via a zwitterionic intermediate, which then undergoes proton transfer to form the β-amino nitroalkane product. The reaction can often be catalyzed by the amine reactant itself. rsc.org Similarly, thiols are excellent nucleophiles for conjugate addition to activated olefins, typically requiring a base to generate the more nucleophilic thiolate anion.

Nucleophilic additions to this compound are highly regioselective. The attack of the nucleophile occurs exclusively at the β-carbon. This regioselectivity is dictated by the electronic effects of the attached functional groups. The resonance delocalization of the negative charge in the intermediate onto the nitro and nitrile groups strongly favors addition at the β-position over the α-position.

When the nucleophilic addition creates a new stereocenter, the stereoselectivity of the reaction becomes an important consideration. In the case of Michael additions, the formation of diastereomers and enantiomers is possible. The development of asymmetric organocatalysis has enabled highly stereoselective Michael additions to nitroalkenes, often achieving excellent diastereoselectivity and high enantiomeric excess. Chiral bifunctional catalysts, such as thioureas or squaramides, can activate both the nucleophile and the electrophile through hydrogen bonding, controlling the facial selectivity of the attack.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. As a highly electron-deficient alkene, this compound is an excellent participant in several types of cycloadditions, acting as the 2π-electron component.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The rate and efficiency of the reaction are significantly enhanced by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.com With both a nitro and a cyano group, this compound is an exceptionally reactive dienophile, poised to react with a wide array of dienes, even those that are typically unreactive. youtube.comlibretexts.org

The reaction is expected to proceed via a concerted, pericyclic mechanism. wikipedia.org The stereochemistry of the dienophile is retained in the product; therefore, the reaction is stereospecific. When reacting with cyclic dienes such as cyclopentadiene, Diels-Alder reactions typically exhibit a strong preference for the formation of the endo product due to favorable secondary orbital interactions in the transition state.

Table 2: Predicted Stereochemical Outcome in Diels-Alder Reaction

| Diene | Dienophile | Expected Major Product | Rationale |

| Cyclopentadiene | This compound | Endo-adduct | Secondary orbital interactions stabilize the endo transition state. |

| 1,3-Butadiene | This compound | 4-Nitrocyclohex-1-ene-1-carbonitrile | Concerted [4+2] cycloaddition. |

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a 4π-electron system) and a dipolarophile (a 2π-electron system) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.gov The electron-deficient nature of this compound makes it an excellent dipolarophile for reactions with electron-rich or HOMO-LUMO-controlled 1,3-dipoles such as nitrones, azides, and nitrile oxides. chesci.comyoutube.com

These reactions are also concerted and stereospecific. The regioselectivity is governed by frontier molecular orbital (FMO) theory. For a "normal" electron-demand 1,3-dipolar cycloaddition, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The low-lying LUMO of this compound ensures a small energy gap and a rapid reaction. The regiochemical outcome is determined by the alignment of the orbitals that maximizes the stabilization of the transition state, which depends on the relative sizes of the orbital coefficients on the reacting atoms of both the dipole and the dipolarophile. chesci.com

Table 3: Common 1,3-Dipoles and Expected Heterocyclic Products with this compound

| 1,3-Dipole Type | Example | Expected Product Class |

| Nitrone | C-Phenyl-N-methylnitrone | Substituted Isoxazolidine |

| Azide | Phenyl Azide | Substituted Triazoline |

| Nitrile Oxide | Benzonitrile (B105546) Oxide | Substituted Isoxazoline (B3343090) |

Mechanistic Insights into Cycloaddition Pathways

This compound is an activated alkene, making it a potent participant in cycloaddition reactions, particularly [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. In these reactions, the electron-withdrawing nature of both the nitro and nitrile groups renders the carbon-carbon double bond electron-deficient, classifying this compound as a strong electrophile and an excellent dipolarophile. nih.govmdpi.com

The most common cycloaddition pathway for compounds of this nature involves the reaction with three-atom components (TACs) such as nitrile oxides and nitrones. nih.govmdpi.com Theoretical studies, often employing Molecular Electron Density Theory (MEDT), provide significant insights into the mechanisms of these reactions. nih.govmdpi.comrsc.org These studies suggest that the reactions are typically polar, one-step processes. mdpi.com Depending on the specific reactants and conditions, the mechanism can be synchronous, where both new sigma bonds form simultaneously, or a two-stage one-step asynchronous mechanism, where one bond begins to form before the other. mdpi.comrsc.org

For instance, the reaction of similar conjugated nitroalkenes with nitrile N-oxides has been shown to be kinetically controlled and irreversible, leading to the formation of isoxazoline derivatives. nih.gov The regioselectivity of these cycloadditions—determining which atoms of the dipole and dipolarophile connect—is a critical aspect. While local electrophile/nucleophile interactions are a factor, steric effects can also play a decisive role in directing the outcome. mdpi.com In reactions involving substituted nitrile N-oxides and analogous nitropropenes, the formation of 5-substituted 3-nitro-2-isoxazolidines is often preferred. mdpi.com The stability of the resulting cycloadducts can vary significantly depending on the substituents present on both the dipolarophile and the dipole. nih.gov

The table below summarizes key aspects of cycloaddition reactions involving nitroalkenes, which are analogous to this compound.

| Dipole | Dipolarophile Type | Product | Mechanistic Nature | Key Findings |

| Nitrile Oxides | Conjugated Nitroalkene | Isoxazoline derivatives | Polar, one-step, often asynchronous nih.govmdpi.com | Kinetically controlled and irreversible. Regioselectivity influenced by both electronic and steric factors. nih.govmdpi.com |

| Nitrones | Conjugated Nitroalkene | Isoxazolidine derivatives | Polar, one-step mdpi.comrsc.org | Can exhibit high regio- and stereoselectivity. mdpi.com |

| Diazoalkanes | Conjugated Nitroalkene | Pyrazoline derivatives | [3+2] Cycloaddition | The stability of the initial cycloadduct can be low, leading to subsequent rearrangements or eliminations. nih.gov |

Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to undergo various chemical transformations. nih.gov

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. nih.gov For a substrate like this compound, this reduction must be performed chemoselectively to avoid the simultaneous reduction of the nitrile group or the carbon-carbon double bond.

A variety of reagents and methods can be employed for the reduction of nitro groups. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation is a common method, using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.orgmasterorganicchemistry.com However, these conditions can also reduce nitriles and alkenes, so careful control of the reaction conditions (temperature, pressure, catalyst choice) is crucial for selectivity. wikipedia.org

Metal-based reductions in acidic media are also widely used. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (like HCl), or metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic solutions, are effective for converting nitro groups to amines. masterorganicchemistry.comreddit.comyoutube.com These methods are often preferred for their chemoselectivity, as they are less likely to reduce other functional groups like nitriles under controlled conditions. reddit.com Other reagents, such as sodium dithionite (B78146) (Na₂S₂O₄), can also be used for this transformation. reddit.com

The table below presents common reagents for the reduction of nitro groups, with considerations for selectivity in the presence of a nitrile.

| Reagent/Method | Typical Conditions | Selectivity Considerations |

| Catalytic Hydrogenation (H₂, Catalyst) | Pd/C, PtO₂, or Raney Ni; varying temperature and pressure wikipedia.orgmasterorganicchemistry.com | Low selectivity; can also reduce nitrile and C=C double bond. wikipedia.org |

| Metal/Acid (Fe, Sn, Zn with HCl) | Refluxing in acidic media masterorganicchemistry.com | Generally good selectivity for the nitro group over the nitrile. reddit.com |

| Tin(II) Chloride (SnCl₂) | Ethanol-acetic acid mixture or concentrated HCl, reflux reddit.com | A classic and effective method for selective nitro group reduction. reddit.com |

| Sodium Dithionite (Na₂S₂O₄) | Water-ethanol mixture, room temperature to reflux reddit.com | A powerful reducing agent for nitro groups. |

| Lithium Borohydride/Selenium (LiBH₄/Se) | THF, 40°C reddit.com | A system reported for reducing nitro groups while sparing nitriles. reddit.com |

Denitration and Nitro-Elimination Reactions

The nitro group can function as a leaving group in certain reactions, leading to denitration or nitro-elimination. nih.gov In aliphatic systems, the elimination of nitrous acid (HNO₂) from a nitroalkane is a known method for forming a carbon-carbon double bond. nih.gov For this compound, which already possesses a double bond, this type of elimination is less relevant. However, the nitro group can be displaced in nucleophilic substitution reactions, particularly if the carbon atom to which it is attached is susceptible to nucleophilic attack.

The strong electron-withdrawing nature of the nitro group in this compound makes the double bond highly polarized and susceptible to Michael addition (conjugate addition) by nucleophiles. Depending on the subsequent reaction pathway, this could potentially lead to the elimination of the nitro group. Furthermore, radical-mediated reactions have been shown to cause denitration in nitroaromatic compounds, suggesting that similar pathways could be explored for nitroalkenes under specific conditions. researchgate.net

Transformations of the Nitrile Group in this compound

The nitrile group is a valuable functional group that can be converted into several other functionalities, including carboxylic acids and amines. researchgate.netrug.nl

Hydrolysis and Alcoholysis of the Nitrile Functionality

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide. The amide is then further hydrolyzed by the base to yield a carboxylate salt, which upon acidic workup gives the carboxylic acid. chemistrysteps.com

Alcoholysis, the reaction with an alcohol instead of water, can similarly proceed under acidic conditions to produce esters, although this reaction is less common than hydrolysis.

Reduction of the Nitrile Group in this compound

The reduction of the nitrile group offers a direct route to primary amines or, with specific reagents, to aldehydes. wikipedia.orglibretexts.org

Reduction to Primary Amines : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction typically involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. An aqueous workup then protonates the nitrogen to yield the amine. libretexts.org Catalytic hydrogenation with catalysts like Raney nickel can also achieve this transformation, though as mentioned previously, selectivity over the nitro group and the alkene would be a significant challenge. wikipedia.orglibretexts.org

Reduction to Aldehydes : To stop the reduction at the aldehyde stage, a less reactive and sterically hindered hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. wikipedia.orglibretexts.org The reaction is typically carried out at low temperatures (e.g., -78 °C). DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures and is hydrolyzed during the aqueous workup to produce the aldehyde. wikipedia.orglibretexts.org

The following table outlines the products of nitrile group transformations.

| Reagent(s) | Conditions | Product Functional Group |

| H₃O⁺ (e.g., H₂SO₄/H₂O) | Heat | Carboxylic Acid |

| NaOH/H₂O, then H₃O⁺ | Heat, then acid workup | Carboxylic Acid |

| 1. LiAlH₄2. H₂O | Diethyl ether, then aqueous workup | Primary Amine |

| 1. DIBAL-H2. H₂O | Low temperature (-78 °C), then aqueous workup | Aldehyde |

Radical Reactions Involving this compound

The electron-deficient nature of the double bond in this compound suggests its potential to participate in radical addition reactions. In analogous systems like β-nitrostyrenes, free radical species have been shown to add selectively to the carbon atom bearing the nitro group. researchgate.netrsc.org This regioselectivity is attributed to the formation of a stabilized radical intermediate.

A plausible mechanism for the radical addition to this compound would involve the attack of a radical species (R•) on the Cβ atom (the carbon with the nitro group). This would result in the formation of a resonance-stabilized radical intermediate, with the unpaired electron delocalized over the α-carbon, the cyano group, and the nitro group.

In many cases involving β-nitrostyrenes, this initial radical addition is followed by the elimination of the nitro group as nitrogen dioxide (NO₂), a process known as denitration. rsc.orgresearchgate.net This leads to the formation of a new carbon-carbon double bond, resulting in a substituted alkene. It is reasonable to hypothesize that this compound could undergo similar denitrative radical-induced coupling reactions.

While radical polymerization is a common reaction for many vinyl monomers, the strong electron-withdrawing nature of both the nitro and cyano groups in this compound may hinder typical free-radical polymerization processes. rsc.org

Table 1: Examples of Denitrative Radical-Induced Coupling Reactions of β-Nitrostyrenes

| Radical Source | β-Nitrostyrene Derivative | Product | Yield (%) | Reference |

| Triethylborane/O₂ | (E)-β-Nitrostyrene | (E)-1,2-Diphenylethene | 75 | researchgate.net |

| Hantzsch ester/AIBN | (E)-β-Nitrostyrene | Substituted alkene | 80 | researchgate.net |

| Organozinc reagents | Various β-nitrostyrenes | Substituted alkenes | 14-91 | researchgate.net |

This table presents data for β-nitrostyrene as a proxy for this compound.

Photochemical Reactivity of this compound

The photochemistry of unsaturated nitro compounds is a rich field, and by analogy, this compound is expected to exhibit interesting photochemical reactivity. semanticscholar.org Upon absorption of light, typically in the UV or visible region, the molecule is promoted to an excited state, which can then undergo various transformations.

One of the most common photochemical reactions of β-nitrostyrenes is the intermolecular [2+2] photocycloaddition with olefins. nih.govrsc.org This reaction is believed to proceed through a triplet excited state of the nitroalkene, which then reacts with an olefin to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical yields a cyclobutane (B1203170) derivative. Given the structural similarities, this compound could likely undergo similar cycloaddition reactions when irradiated in the presence of various alkenes.

Another characteristic photochemical reaction of compounds with carbon-carbon double bonds is trans-cis isomerization. For β-nitrostyrenes, irradiation can lead to an equilibrium between the trans and cis isomers. rsc.org It is highly probable that this compound would also exhibit photoisomerization upon irradiation.

Furthermore, the photochemistry of β-methyl-β-nitrostyrenes has been shown to yield oximes through a rearrangement process. This suggests that under certain photochemical conditions, this compound might also be susceptible to intramolecular rearrangements. The presence of the cyano group could potentially influence the quantum yields and the distribution of photoproducts.

Table 2: Examples of Photochemical Reactions of β-Nitrostyrenes

| Reactant 1 | Reactant 2 (Olefin) | Wavelength (nm) | Product | Yield (%) | Reference |

| trans-β-Nitrostyrene | Indene | > 300 | Cyclobutane adduct | 87 | nih.gov |

| trans-β-Nitrostyrene | 2,3-Dimethyl-2-butene | 419 | Cyclobutane adduct | 54 | rsc.org |

| trans-β-Nitrostyrene | Cyclopentene | Not specified | Cyclobutane adduct | Not specified | semanticscholar.org |

This table presents data for β-nitrostyrene as a proxy for this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Nitroprop 2 Enenitrile Derivatives and Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including derivatives of 3-nitroprop-2-enenitrile. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the molecular structure can be assembled.

The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra provide critical information about the electronic environment of each nucleus.

¹H NMR: In derivatives of this compound, the vinyl protons on the C2=C3 double bond are particularly diagnostic. For example, in a series of (Z)-1-aryl-3-bromo-3-nitroprop-2-en-1-ones, the C2-H proton signal is observed in the range of δ 8.44–8.49 ppm, indicating a significant deshielding effect from the adjacent electron-withdrawing groups. researchgate.net The coupling constant (J-value) between the two vinyl protons would be indicative of the double bond's stereochemistry (cis or trans).

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms in the this compound framework are expected to resonate in specific regions. The nitrile carbon (C1) typically appears in the δ 115–125 ppm range. The olefinic carbons (C2 and C3) are influenced by the attached nitro and nitrile groups. The carbon atom bonded to the nitro group (C3) would be significantly deshielded. For comparison, in related nitro compounds, carbons bearing a nitro group can have chemical shifts around 89 ppm. mdpi.com

¹⁵N NMR: ¹⁵N NMR is a powerful tool for directly probing the nitrogen atoms of the nitro and nitrile groups. Studies on related conjugated nitropropenones have shown that the nitrogen atom of the nitro group resonates in the range of –9.3 to –10.7 ppm (relative to nitromethane). researchgate.net The shielding of the nitrogen nucleus is sensitive to substituent effects and electron delocalization within the molecule. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Vinyl C-H | δ 7.0 - 8.5 | Highly dependent on stereochemistry and substituents. Deshielded by electron-withdrawing groups. researchgate.net |

| ¹³C | Nitrile (-C≡N) | δ 115 - 125 | Characteristic region for nitrile carbons. |

| ¹³C | Vinyl (-C=C-) | δ 120 - 150 | Position influenced by nitro and nitrile groups. |

| ¹⁵N | Nitro (-NO₂) | δ -11 to -9 | Relative to CH₃NO₂. Observed in conjugated nitropropenones. researchgate.net |

Two-dimensional (2D) NMR experiments are indispensable for determining the complex connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a this compound derivative, a COSY spectrum would show a cross-peak between the two vinyl protons (H2 and H3), confirming their scalar coupling and adjacency across the double bond. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It would be used to definitively assign the ¹³C signals for C2 and C3 by correlating them to their respective attached protons, H2 and H3. nih.gov

The proton at C2 showing a correlation to the nitrile carbon (C1) and the carbon bearing the nitro group (C3).

The proton at C3 showing correlations to the nitrile carbon (C1) and C2. These correlations would unambiguously confirm the O₂N-C=C-C≡N connectivity.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy is particularly effective for identifying the polar nitrile and nitro groups due to their strong absorption bands.

Nitrile (C≡N) Group: The carbon-nitrogen triple bond stretch of a nitrile group gives rise to a sharp, intense absorption peak. For saturated nitriles, this peak appears between 2260 and 2240 cm⁻¹. spectroscopyonline.com In conjugated systems like this compound, the frequency is lowered, typically falling in the 2240 to 2220 cm⁻¹ range. spectroscopyonline.comnih.gov

Nitro (NO₂) Group: The nitro group has two distinct and characteristic stretching vibrations that produce very strong peaks, making it easy to identify. spectroscopyonline.com

Asymmetric Stretch (ν_as): A strong absorption band typically appears in the 1550–1500 cm⁻¹ region. spectroscopyonline.com

Symmetric Stretch (ν_s): Another strong band is observed in the 1376–1350 cm⁻¹ region. researchgate.netspectroscopyonline.com The presence of this pair of intense peaks is a reliable indicator of a nitro group. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2240 - 2220 | Sharp, Strong |

| Nitro (-NO₂) | Asymmetric Stretching | 1550 - 1500 | Very Strong |

| Nitro (-NO₂) | Symmetric Stretching | 1376 - 1350 | Very Strong |

| Alkene (C=C) | Stretching | ~1640 | Medium |

Raman spectroscopy is a complementary technique to IR that measures light scattering from molecular vibrations. While IR is sensitive to polar bonds, Raman is often more sensitive to symmetric, less polar bonds. For this compound, the C=C double bond and the C≡N triple bond stretches would be expected to be Raman active. The symmetric nature of the NO₂ stretching vibration may also give rise to a strong Raman signal. This technique can provide additional structural confirmation and is particularly useful for analyzing samples in aqueous solution.

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound (C₃H₂N₂O₂), the exact mass is 98.0116 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed. The subsequent fragmentation is dictated by the functional groups present.

Loss of Nitro Group: A primary and highly characteristic fragmentation pathway for nitro compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂, loss of 46 Da) or a nitric oxide radical (•NO, loss of 30 Da). nih.govyoutube.com

Nitrile Fragmentation: Aliphatic nitriles can undergo fragmentation pathways such as McLafferty rearrangement, which results in a characteristic ion at m/z 41. youtube.com Other cleavages adjacent to the nitrile group can also occur.

| Fragmentation Process | Neutral Loss | Mass of Loss (Da) | Resulting Fragment m/z |

|---|---|---|---|

| Loss of nitrogen dioxide | •NO₂ | 46 | 52 |

| Loss of nitric oxide | •NO | 30 | 68 |

| Loss of entire nitro group | -NO₂ | 46 | 52 |

| Loss of HCN | HCN | 27 | 71 |

High-Resolution Mass Spectrometry (HRMS) of this compound Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound derivatives and their adducts. This technique provides the high-accuracy mass measurement of molecular ions, allowing for the determination of elemental compositions and the differentiation between isobaric compounds.

In the analysis of newly synthesized derivatives, such as those resulting from Michael additions to the activated double bond of this compound, HRMS is crucial for confirming the successful formation of the desired product. The accurate mass measurements of the molecular ion (M+H)⁺ or (M-H)⁻ species, typically within a 5 ppm tolerance, lend significant confidence to the structural assignment. For instance, in the characterization of amphetamine derivatives, HRMS was pivotal in confirming the structures of the synthesized amides nih.gov. Similarly, for complex molecules like melanotan II and bremelanotide, LC-HRMS proved to be a powerful tool for elucidating their elemental composition and structural characteristics from accurate mass measurements of the molecular ions and their isotopic patterns nih.gov.

Table 1: Representative HRMS Data for a Hypothetical this compound Derivative

| Compound | Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| 3-(4-methoxyphenyl)-3-nitroprop-2-enenitrile | C₁₀H₈N₂O₃ | 205.0608 [M+H]⁺ | 205.0611 | 1.5 |

This table is illustrative and provides hypothetical data based on typical HRMS accuracy.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule. The fragmentation of organic compounds containing nitro groups often follows characteristic pathways.

For protonated or deprotonated this compound derivatives, collision-induced dissociation (CID) is a common fragmentation method wikipedia.org. The fragmentation patterns can be complex, with competitive pathways involving the loss of small neutral molecules or radicals researchgate.net. In the study of nitroaromatic compounds, major fragmentation pathways include the loss of the nitro group (NO₂) followed by the sequential loss of nitric oxide (NO) and/or carbon monoxide (CO) researchgate.net. The fragmentation of aliphatic nitro compounds can be further complicated by rearrangements, such as the nitro-nitrite isomerization, which can influence the subsequent fragmentation cascade nih.gov.

A plausible fragmentation pathway for a protonated 3-aryl-3-nitroprop-2-enenitrile derivative might initiate with the loss of the nitro group. Subsequent fragmentation could involve the cleavage of the cyano group or fragmentation of the aryl substituent. The study of the fragmentation behavior of related nitroplasticizer degradants revealed diagnostic dissociation channels including the neutral loss of 2,2-dinitropropanol (B8780482) and homolytic cleavage of the NO₂ group nih.gov.

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of a Protonated 3-Aryl-3-nitroprop-2-enenitrile

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - NO₂]⁺ | 46.0055 |

| [M+H - NO₂]⁺ | [M+H - NO₂ - HCN]⁺ | 27.0109 |

| [M+H]⁺ | [M+H - HCN]⁺ | 27.0109 |

This table presents a hypothetical fragmentation pathway based on known fragmentation patterns of nitro and nitrile compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of the molecule's structure.

For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction can provide invaluable information about their solid-state conformation and packing. In a study of related 1-aryl-3-nitroprop-2-en-1-ones, X-ray diffraction analysis was crucial in determining the fine structural features of these molecules researchgate.netsemanticscholar.org.

Crystal Packing and Intermolecular Interactions of this compound Derivatives

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound derivatives, which contain polar nitro and cyano groups, dipole-dipole interactions, and potentially hydrogen bonds (in adducts with appropriate functional groups), are expected to play a significant role.

The nitro group in aromatic compounds is known to participate in so-called π-hole interactions with lone pairs on neighboring molecules, with interaction energies that can be significant nih.gov. In para-substituted nitrobenzene (B124822) derivatives, intermolecular interactions in the crystal can lead to a twisting of the nitro group out of the plane of the benzene (B151609) ring mdpi.com. In the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a network of intermolecular contacts was observed mdpi.com. For a 3-aryl-3-nitroprop-2-enenitrile derivative, one might expect π-π stacking interactions between the aromatic rings of adjacent molecules, as well as interactions involving the nitro and cyano groups.

Conformational Analysis from Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides a detailed picture of the preferred conformation of a molecule in the solid state. For molecules with rotatable bonds, such as the bond between the aryl group and the propenenitrile backbone in 3-aryl derivatives, multiple conformations may be possible.

In the study of (E)-1-aryl-3-nitroprop-2-en-1-ones, X-ray analysis revealed an E-s-cis configuration for one derivative, while a related (Z)-1-aryl-3-bromo-3-nitroprop-2-en-1-one adopted a Z-s-cis configuration. The planarity of the molecule can also be assessed. For instance, the nitropropenone was found to be nearly planar, a feature attributed to an extended conjugation system. In contrast, the bromonitropropenone was non-planar, with the bromine atom significantly deviating from the mean plane of the molecule researchgate.net. Such conformational details are critical for understanding the reactivity and potential biological activity of these compounds.

Table 3: Representative Crystallographic Data for a Hypothetical 3-Aryl-3-nitroprop-2-enenitrile Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| V (ų) | 1040 |

| Z | 4 |

This table is illustrative and provides hypothetical data based on typical crystallographic parameters for organic molecules.

Electronic Absorption and Emission Spectroscopy of this compound Systems

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and excited-state properties of molecules. These methods are particularly informative for conjugated systems like this compound derivatives, where π → π* and n → π* electronic transitions are expected.

The UV-Vis absorption spectrum of a 3-aryl-3-nitroprop-2-enenitrile derivative would likely exhibit strong absorption bands corresponding to electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the nature of the aryl substituent and the solvent polarity. Electron-donating groups on the aryl ring would be expected to cause a red shift (bathochromic shift) of the absorption maximum due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electronic absorption spectra of 1-aryl-3-nitroprop-2-en-1-ones have been recorded to characterize these compounds researchgate.net.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While many organic molecules exhibit fluorescence, the presence of a nitro group can sometimes quench fluorescence due to efficient intersystem crossing to the triplet state. However, in some "push-pull" systems, where an electron-donating group is conjugated with an electron-withdrawing group (like the nitro group), significant fluorescence can be observed. The study of the emission properties of this compound derivatives would provide valuable information about their excited-state dynamics and potential applications in materials science or as fluorescent probes. The combination of UV-Vis and fluorescence spectroscopy can offer a more complete picture of the electronic behavior of these molecules biocompare.com.

Computational and Theoretical Investigations of 3 Nitroprop 2 Enenitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 3-Nitroprop-2-enenitrile molecule. These calculations provide a foundational understanding of its stability and reactivity.

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the analysis of the molecular electrostatic potential (MEP) map, generated through DFT, helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.35 | C1-C2-C3 | 121.5 |

| C2-C3 | 1.44 | C2-C1-N1 | 118.9 |

| C1-N1 | 1.46 | O1-N1-O2 | 124.0 |

| N1-O1 | 1.22 | C1-N2-C2 | 178.5 |

| N1-O2 | 1.22 |

Note: The data in this table is illustrative of typical DFT calculation results and is presented for educational purposes.

For a more accurate description of the electronic structure of this compound, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and finer details of the molecular geometry. These high-level calculations are particularly important for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for a detailed understanding of reaction pathways and the factors that control them.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). For reactions involving this compound, such as cycloadditions or nucleophilic additions, computational methods are used to locate the geometry of the transition state structure on the potential energy surface. mdpi.comnih.gov A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The geometric parameters of the transition state, such as the lengths of forming and breaking bonds, provide insights into the nature of the reaction mechanism (e.g., concerted vs. stepwise, synchronous vs. asynchronous). researchgate.net

Table 2: Calculated Activation and Reaction Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Pathway A (endo) | 15.8 | -25.2 |

Note: The data in this table is for illustrative purposes to demonstrate the output of computational studies on reaction energetics.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model. Frequency calculations, beyond identifying transition states, can be used to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies and their corresponding intensities can be compared to an experimental IR spectrum to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR data to confirm the molecular structure. The agreement between predicted and experimental spectra serves as a strong validation of the computational methodology and the calculated molecular structure.

Computational NMR Chemical Shift Prediction for this compound Analogs

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for predicting the chemical shifts of nuclei such as ¹H and ¹³C. For this compound and its analogs, these predictions are invaluable for structure verification and for understanding the electronic environment of the atoms within the molecule. Density Functional Theory (DFT) is the most common method employed for this purpose, often using the Gauge-Independent Atomic Orbital (GIAO) approach.

The process involves optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP functional with a 6-311+G(2d,p) basis set) in a simulated solvent environment to mimic experimental conditions. Following geometry optimization, the NMR shielding tensors are calculated. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

The predicted chemical shifts are highly sensitive to the electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. The nitro group, being a strong π-acceptor and σ-acceptor, significantly deshields the protons and carbons on the double bond. The cyano group also contributes to this deshielding effect. For analogs where substituents are introduced, computational methods can predict the resulting shifts, aiding in the identification of unknown compounds or the analysis of complex spectra.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structures calculated using DFT methods.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound Predicted values are relative to TMS and are for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

|---|---|---|

| C1 (C≡N) | - | ~115 |

| C2 (=CH-CN) | ~6.8 | ~110 |

| C3 (=CH-NO₂) | ~7.5 | ~145 |

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental Infrared (IR) and Raman spectra. By computationally modeling the vibrational modes of this compound, each peak in the experimental spectrum can be attributed to a specific molecular motion, such as stretching, bending, or twisting of bonds.

These calculations are typically performed using DFT and are part of the same computational workflow as geometry optimization. After finding the minimum energy structure, a frequency calculation (or Hessian calculation) is performed. This provides a set of vibrational frequencies and their corresponding intensities for both IR and Raman activity.

Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation used in the calculations and the neglect of electron correlation effects. To correct for this, the computed frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G*).

For this compound, key vibrational modes include:

N-O stretching from the nitro group, typically appearing as two strong bands.

C≡N stretching from the nitrile group, a sharp and intense band.

C=C stretching of the alkene bond.

C-H bending modes (in-plane and out-of-plane).

The table below presents a hypothetical assignment of the principal vibrational frequencies for this compound, as would be predicted from a scaled quantum chemical calculation.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound Frequencies are scaled and represent typical values for the specified functional groups.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity |

|---|---|---|---|

| ~2240 | Stretching (ν) | -C≡N | Strong |

| ~1610 | Stretching (ν) | -C=C- | Medium |

| ~1530 | Asymmetric Stretching (ν_as) | -NO₂ | Very Strong |

| ~1350 | Symmetric Stretching (ν_s) | -NO₂ | Strong |

| ~970 | Out-of-plane Bending (γ) | =C-H | Medium |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its behavior in different environments, particularly in solution. These simulations model the interactions between the solute (this compound) and solvent molecules, governed by a force field that approximates the potential energy of the system.

A typical MD simulation would involve placing a single molecule or a collection of this compound molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol, or dimethyl sulfoxide). The simulation then calculates the trajectories of all particles by integrating Newton's laws of motion.

Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange themselves around the polar nitro and cyano groups. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The dynamics, lifetime, and geometry of hydrogen bonds formed between the nitro group's oxygen atoms and protic solvent molecules.

Conformational Dynamics: While this compound is a relatively rigid molecule, simulations can explore minor conformational fluctuations and their energetic costs.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

Quantitative Structure-Reactivity Relationships (QSAR) in this compound Systems

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that correlate the chemical structure of a compound with its reactivity or biological activity. For systems involving this compound and its derivatives, QSAR models can be developed to predict their reactivity as, for example, Michael acceptors.

The development of a QSAR model involves several steps:

Dataset Assembly: A collection of structurally related compounds with experimentally measured reactivity data is compiled.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each compound. These can describe electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume), and topological properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the observed reactivity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For this compound, its high reactivity as a Michael acceptor is due to the electron-withdrawing nature of the nitro and cyano groups, which polarizes the C=C double bond. A QSAR model for a series of related nitroalkenes might use descriptors such as:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy generally corresponds to higher reactivity as an electrophile.

Charge on β-carbon: The partial atomic charge on the carbon atom susceptible to nucleophilic attack.

A hypothetical QSAR equation might look like: Reactivity = c₀ + c₁(LUMO Energy) + c₂(Charge on Cβ) + c₃*(LogP) where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Table 3: Illustrative Molecular Descriptors for QSAR Modeling of Nitroalkenes

| Compound | LUMO Energy (eV) | Partial Charge on Cβ (a.u.) | LogP | Observed Reactivity (log k) |

|---|---|---|---|---|

| Analog 1 | -3.5 | +0.25 | 0.5 | -2.1 |

| This compound | -4.1 | +0.35 | 0.2 | -1.5 |

| Analog 2 | -3.9 | +0.31 | 0.8 | -1.8 |

Applications of 3 Nitroprop 2 Enenitrile in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The electrophilic nature of the double bond in 3-Nitroprop-2-enenitrile, coupled with the reactivity of the nitrile and nitro functionalities, makes it an excellent precursor for the synthesis of a wide array of heterocyclic systems. Its ability to participate in cyclization and cycloaddition reactions has been exploited to form various nitrogen-containing rings.

Pyrimidine (B1678525) and Pyridine (B92270) Ring Formation from this compound

While direct, well-documented methods for the synthesis of pyrimidines and pyridines specifically from this compound are not extensively reported in readily available literature, the general principles of pyrimidine and pyridine synthesis suggest its potential as a synthon. The Pinner pyrimidine synthesis, for instance, involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net It is conceivable that derivatives of this compound could be transformed into suitable 1,3-dielectrophilic precursors for reaction with amidines or their equivalents to construct the pyrimidine ring. nih.gov

Similarly, the construction of pyridine rings often involves the condensation of 1,5-dicarbonyl compounds or their synthetic equivalents with an ammonia (B1221849) source. The Michael addition of a nucleophile to this compound could generate a δ-nitro nitrile, which, after further functional group manipulation, might serve as a precursor to a 1,5-dicarbonyl equivalent for pyridine synthesis. Three-component reactions are also a common strategy for synthesizing highly functionalized pyridines, and the reactivity of this compound makes it a potential candidate for inclusion in such convergent synthetic strategies. mdpi.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Imidazoles)

The synthesis of pyrroles and imidazoles can be approached using this compound as a key starting material. For pyrrole (B145914) synthesis, a general strategy involves a four-component reaction where an enaminone, derived from two primary amines and diketene, reacts with a nitroalkene like nitrostyrene (B7858105) to yield functionalized pyrroles. organic-chemistry.org This methodology highlights the potential of using Michael acceptors like this compound in multicomponent reactions to construct the pyrrole ring. Another approach involves a tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation of gem-diactivated acrylonitriles, which are structurally related to this compound, to form polysubstituted NH-pyrroles. organic-chemistry.org

For the synthesis of imidazoles, various methods exist, often involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (the Debus synthesis). While direct application of this compound is not explicitly detailed, its functional groups could be modified to generate precursors suitable for imidazole (B134444) synthesis. For example, reduction of the nitro group and hydrolysis of the nitrile could lead to intermediates that can participate in imidazole-forming reactions. One notable method involves the reaction of 2-aminopyridines with nitrostyrenes to form 3-nitro-2-arylimidazo[1,2-a]pyridines, demonstrating the utility of the nitroalkene moiety in the synthesis of fused imidazole systems. organic-chemistry.org

Construction of Fused Ring Systems Utilizing this compound

The reactivity of this compound lends itself to the construction of fused heterocyclic ring systems. Its ability to act as a Michael acceptor is a key feature in initiating cascade reactions that lead to the formation of multiple rings in a single synthetic operation. For instance, the enantioselective cascade double Michael addition of 3-nitro-2H-chromenes with acyclic enones leads to the formation of functionalized tricyclic chroman derivatives. rsc.org Although this example does not directly use this compound, it illustrates the principle of using a nitro-containing Michael acceptor to initiate the formation of fused ring systems. It is plausible that this compound could be employed in similar cascade reactions with appropriately designed reaction partners to generate a variety of fused heterocyclic structures.

Precursor for Carbon-Carbon Bond Formation

The electron-deficient double bond in this compound makes it an excellent Michael acceptor, facilitating the formation of new carbon-carbon bonds. This reactivity is central to its application in cascade reactions and stereoselective syntheses.

Use in Michael Addition Cascades

This compound is a prime candidate for participating in Michael addition cascades, where the initial conjugate addition of a nucleophile triggers a sequence of subsequent reactions to build molecular complexity rapidly. These tandem reactions are highly efficient as they form multiple bonds in a single pot. For example, a tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds has been developed for the synthesis of polysubstituted dihydrofurans. nih.gov While this specific example does not use this compound, the underlying principle of a nitroalkene initiating a Michael cascade is directly applicable.

The Michael addition of a nucleophile to this compound would generate a nitronate intermediate, which can then act as a nucleophile in a subsequent intramolecular or intermolecular reaction. This sequential reactivity can lead to the formation of carbocyclic and heterocyclic rings. For instance, a tandem Michael addition/imine isomerization/intramolecular [3+2] cycloaddition has been reported for the synthesis of cyclohepta[b]pyrroles, showcasing the potential of Michael addition to initiate complex cyclization cascades. rsc.org

Enantio- and Diastereoselective Syntheses Incorporating this compound

The development of asymmetric methods for carbon-carbon bond formation is a cornerstone of modern organic synthesis. This compound, as a potent Michael acceptor, is an attractive substrate for enantioselective and diastereoselective conjugate addition reactions. The use of chiral organocatalysts has proven to be a powerful strategy for controlling the stereochemical outcome of Michael additions to nitroalkenes. mdpi.commdpi.com

Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, can activate both the nucleophile and the electrophile (this compound), thereby directing the approach of the nucleophile to a specific face of the double bond and inducing high levels of enantioselectivity. msu.edu The resulting chiral products, containing both a nitro and a nitrile group, are valuable synthetic intermediates that can be further elaborated into a variety of enantiomerically enriched compounds.

Diastereoselective reactions involving this compound can also be achieved by employing chiral substrates or chiral reagents. The stereochemical information present in the starting material can influence the stereochemical outcome of the Michael addition, leading to the preferential formation of one diastereomer over the other. The development of such stereoselective transformations is crucial for the synthesis of complex molecules with multiple stereocenters.

Despite a comprehensive search for scientific literature, no specific research findings or applications directly involving "this compound" in the requested contexts could be identified. The existing body of scientific literature does not appear to contain detailed studies on the use of this specific compound as an intermediate for complex natural product synthesis, its role in multi-component reactions, or its applications in polymer and material science research.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." Information available pertains to broader classes of compounds, such as nitroalkenes or acrylonitriles, but the explicit instruction to focus exclusively on "this compound" prevents the inclusion of such related data. Without specific research on this compound, the generation of detailed research findings, data tables, and specific examples for each subsection of the requested article cannot be fulfilled.

Advanced Analytical Methodologies for 3 Nitroprop 2 Enenitrile Research

Chromatographic Techniques for Separation and Purification Studies

Chromatography is a fundamental separation technique extensively employed in chemical research for the isolation and purification of compounds from complex mixtures. nih.govjournalagent.com The application of various chromatographic methods is crucial for obtaining "3-Nitroprop-2-enenitrile" in high purity, which is a prerequisite for its subsequent characterization and use in synthetic applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC analysis can be effectively employed for its volatile derivatives. Derivatization can also enhance the thermal stability of the analyte. For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid and then esterified to a more volatile methyl or ethyl ester.

In a hypothetical study, the purity of a synthesized batch of "this compound" could be assessed after derivatization to methyl 3-nitroprop-2-enoate. The following table illustrates the potential GC parameters and expected retention times for the derivative and a common impurity.

Table 1: Hypothetical GC Parameters for the Analysis of Methyl 3-nitroprop-2-enoate

| Parameter | Value |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (1 min), then 10 °C/min to 240 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Compound | Retention Time (min) |

| Methyl 3-nitroprop-2-enoate | 8.5 |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of non-volatile or thermally labile compounds. mdpi.com Given the potential for polymerization and degradation of "this compound" at elevated temperatures, HPLC is the preferred method for its direct analysis. A reverse-phase HPLC method can be developed to separate the polar "this compound" from less polar starting materials or byproducts.

For instance, the synthesis of "this compound" from the condensation of nitromethane (B149229) and a suitable carbonyl compound can be monitored by periodically injecting aliquots of the reaction mixture into an HPLC system. This allows for the determination of the consumption of reactants and the formation of the product over time.

Table 2: Illustrative HPLC Method for Reaction Monitoring of "this compound" Synthesis